3-Chloro-4-(hydrazinylmethyl)pyridine
Overview
Description
3-Chloro-4-(hydrazinylmethyl)pyridine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(hydrazinylmethyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method is effective and well-studied, often carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same nucleophilic substitution reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(hydrazinylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for substitution, various oxidizing agents for oxidation, and reducing agents for reduction. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various substituted pyridines, hydrazones, and other derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Chloro-4-(hydrazinylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(hydrazinylmethyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group is highly reactive, allowing the compound to form covalent bonds with various biomolecules, potentially leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-4-(hydrazinylmethyl)pyridine include other hydrazinyl-substituted pyridines and chloropyridines. Examples include:
- 2-Chloro-4-(hydrazinylmethyl)pyridine
- 3-Chloro-2-(hydrazinylmethyl)pyridine
- 4-Chloro-3-(hydrazinylmethyl)pyridine
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-chloropyridin-4-yl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCRMDRACVOKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CNN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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